Cas no 56008-46-9 (Benzeneethanamine,N-[(2-iodophenyl)methyl]-N-methyl-, hydrochloride (1:1))
56008-46-9 structure
Product Name:Benzeneethanamine,N-[(2-iodophenyl)methyl]-N-methyl-, hydrochloride (1:1)
CAS No:56008-46-9
MF:C16H19ClIN
MW:387.686235666275
CID:381774
PubChem ID:15558070
Update Time:2025-04-19
Benzeneethanamine,N-[(2-iodophenyl)methyl]-N-methyl-, hydrochloride (1:1) Chemical and Physical Properties
Names and Identifiers
-
- Benzeneethanamine,N-[(2-iodophenyl)methyl]-N-methyl-, hydrochloride (1:1)
- N-[(2-iodophenyl)methyl]-N-methyl-2-phenylethanamine,hydrochloride
- AGN-PC-00PO0S
- hydrochloride
- N-[(2-iodophenyl)methyl]-N-methyl-2-phenylethanamine
- NSC129611
- NSC-129611
- DTXSID40574134
- N-[(2-Iodophenyl)methyl]-N-methyl-2-phenylethan-1-amine--hydrogen chloride (1/1)
- 56008-46-9
-
- Inchi: 1S/C16H18IN.ClH/c1-18(12-11-14-7-3-2-4-8-14)13-15-9-5-6-10-16(15)17;/h2-10H,11-13H2,1H3;1H
- InChI Key: HKEHUAZIQMGIFT-UHFFFAOYSA-N
- SMILES: IC1C=CC=CC=1CN(C)CCC1C=CC=CC=1.Cl
Computed Properties
- Exact Mass: 387.02500
- Monoisotopic Mass: 387.02507g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 225
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- PSA: 3.24000
- LogP: 4.76770
Benzeneethanamine,N-[(2-iodophenyl)methyl]-N-methyl-, hydrochloride (1:1) Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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